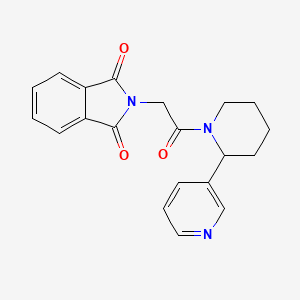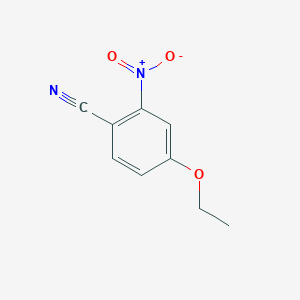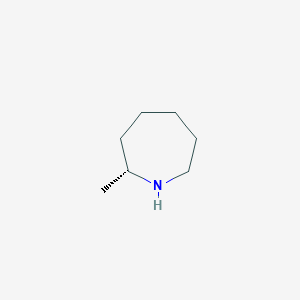
(2R)-2-Methylhexahydro-1H-azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Methylhexahydro-1H-azepine, also known as cis-2-methylazepan-3-one, is a cyclic amine that has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is a chiral molecule, meaning it exists in two different forms, and the (2R) enantiomer is the one that has been studied the most due to its unique properties.
Mécanisme D'action
The exact mechanism of action of (2R)-2-Methylhexahydro-1H-azepine is not fully understood, but it is believed to act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is responsible for inhibiting the transmission of nerve impulses in the brain. This leads to a decrease in neuronal excitability and a calming effect on the brain.
Biochemical and Physiological Effects:
(2R)-2-Methylhexahydro-1H-azepine has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant, anxiolytic, and sedative properties. It has also been shown to decrease locomotor activity and increase the duration of sleep. In addition, it has been shown to have a low toxicity profile and is generally well-tolerated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-2-Methylhexahydro-1H-azepine in lab experiments is its low toxicity profile and well-tolerated nature. This makes it a safe and reliable compound to use in various experiments. However, one limitation is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of (2R)-2-Methylhexahydro-1H-azepine. One potential area of research is the development of new pharmaceuticals that utilize the unique properties of this compound. Another area of research is the synthesis of new polymers and materials using (2R)-2-Methylhexahydro-1H-azepine as a monomer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of (2R)-2-Methylhexahydro-1H-azepine can be achieved through several methods, including the reduction of 2-methyl-3-pentanone with sodium borohydride, the hydrogenation of 2-methyl-3-pentenenitrile, and the reductive amination of 2-methylhexan-1-amine with acetone. However, the most commonly used method is the reductive amination of 2-methylhexan-1-amine with acetone in the presence of a reducing agent such as sodium cyanoborohydride.
Applications De Recherche Scientifique
(2R)-2-Methylhexahydro-1H-azepine has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, it has been shown to have anticonvulsant, anxiolytic, and sedative properties. In the agrochemical industry, it has been used as a pesticide and insecticide. In materials science, it has been used as a monomer for the synthesis of various polymers.
Propriétés
IUPAC Name |
(2R)-2-methylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7-5-3-2-4-6-8-7/h7-8H,2-6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGONGMXQDFYGKU-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methylhexahydro-1H-azepine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

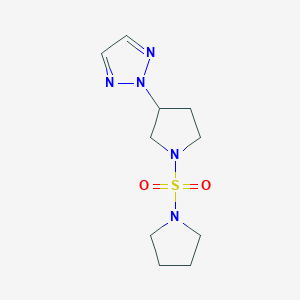
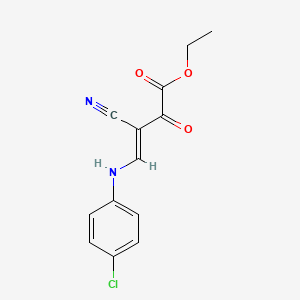

![2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B3018518.png)

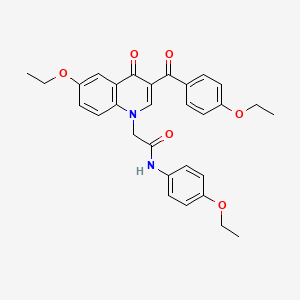

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide](/img/structure/B3018522.png)

![2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B3018524.png)
![2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one](/img/structure/B3018526.png)
